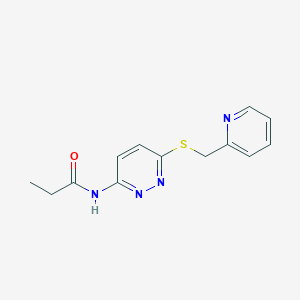
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide involves the reaction of 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine with propionamide in the presence of a base.
Starting Materials
2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine, propionamide, base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the pyridine ring., Step 3: Add propionamide to the reaction mixture and stir at room temperature for several hours., Step 4: Purify the product by column chromatography or recrystallization to obtain N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide.
Mechanism Of Action
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide works by inhibiting the enzyme N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in the body. This, in turn, leads to better control of blood sugar levels and improved metabolic health.
Biochemical And Physiological Effects
Studies have shown that N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has significant biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and improved metabolic health. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential in treating other diseases such as cancer and obesity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide in lab experiments is its specificity for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. This allows for targeted inhibition of the enzyme without affecting other signaling pathways in the body. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of other potential targets for this compound, which may have applications in treating other diseases. Additionally, further studies are needed to determine the long-term effects and safety of using this compound in humans.
Scientific Research Applications
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has been extensively studied for its potential in treating various diseases. One of the main applications of this compound is in the treatment of type 2 diabetes. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, the target enzyme of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, is known to regulate insulin signaling in the body. By inhibiting N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide can improve insulin sensitivity and glucose tolerance, leading to better control of blood sugar levels.
properties
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-12(18)15-11-6-7-13(17-16-11)19-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYYXUKOFTJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

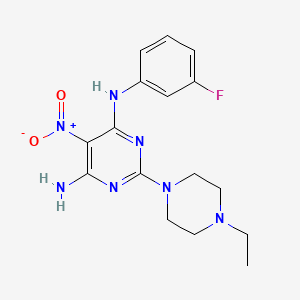
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
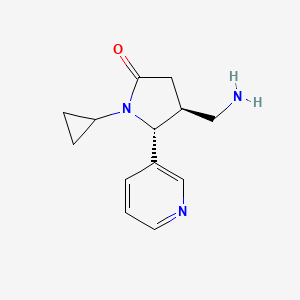
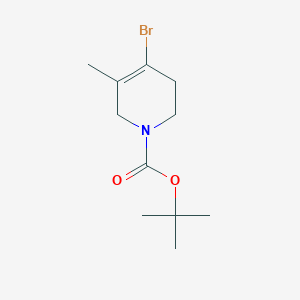
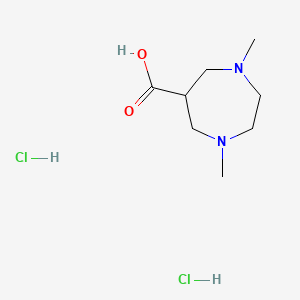
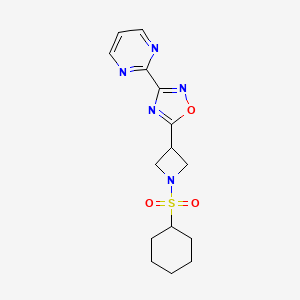
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
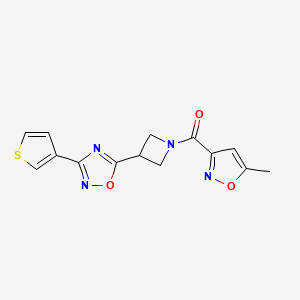
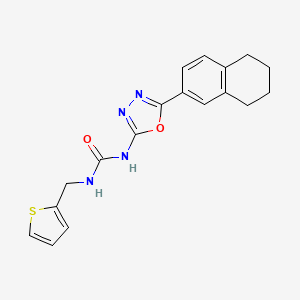
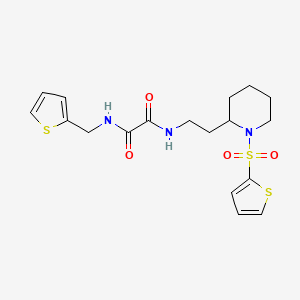
![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)
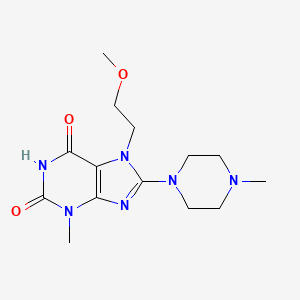
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)